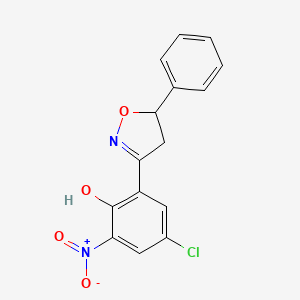

4-Chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a chloro, nitro, and oxazolidinylidene group attached to a cyclohexa-dienone ring

Preparation Methods

The synthesis of 4-chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-dienone coreThe specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The chloro group can be substituted with other nucleophiles.

Substitution: The oxazolidinylidene group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

4-Chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The oxazolidinylidene group may also play a role in binding to specific targets, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Compared to other similar compounds, 4-chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one stands out due to its unique combination of functional groups. Similar compounds include:

4-Chloro-2-nitroaniline: Known for its nonlinear optical properties.

5-Phenyl-1,2-oxazolidin-3-one: Used in the synthesis of various pharmaceuticals.

Cyclohexa-2,4-dien-1-one derivatives: Explored for their potential biological activities.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Biological Activity

4-Chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound notable for its unique structural features and potential biological activities. The compound contains a cyclohexadiene core with various functional groups, including a chloro group, a nitro group, and an oxazolidinone moiety. This combination may contribute to its medicinal properties, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 918962-11-5 |

| Molecular Formula | C15H11ClN2O4 |

| Molecular Weight | 318.712 g/mol |

Biological Activity Overview

Preliminary studies have indicated that compounds similar to this compound exhibit various biological activities, particularly in antimicrobial and anticancer applications. The oxazolidinone structure is particularly recognized for its potential as an antibacterial agent.

Antimicrobial Activity

Research suggests that the presence of the oxazolidinone moiety may enhance the compound's antibacterial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorooxazolidinone | Contains fluorine instead of chlorine | Antibacterial activity |

| 4-Bromo-Nitrophenol | Similar nitro group; different ring structure | Antimicrobial properties |

| 2-Nitrobenzaldehyde | Contains a nitro group; simpler structure | Used in organic synthesis |

The unique combination of structural elements in this compound may lead to distinct biological activities compared to simpler derivatives.

Cytotoxicity Studies

Initial cytotoxicity studies suggest that this compound may exhibit significant cytotoxic effects against certain cancer cell lines. Such effects are akin to those observed in other oxazolidinone derivatives known for their anticancer properties. Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its cytotoxic effects.

The biological activity of this compound may be attributed to its ability to interact with key biological targets within cells. Initial data indicate potential interactions that could inhibit crucial enzymes or pathways involved in disease processes. The reduction of the nitro group could lead to the formation of reactive intermediates capable of interacting with biomolecules and nucleic acids, potentially causing systemic toxicity or mutagenic effects.

Toxicological Profile

Toxicological assessments reveal that while some metabolites of 4-chloro-2-nitroaniline (a related compound) have shown mutagenic potential, this compound itself has not exhibited significant mutagenicity in preliminary assays. The compound's metabolic pathways suggest a low likelihood of bioaccumulation and systemic toxicity in vivo.

Properties

CAS No. |

918962-11-5 |

|---|---|

Molecular Formula |

C15H11ClN2O4 |

Molecular Weight |

318.71 g/mol |

IUPAC Name |

4-chloro-2-nitro-6-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenol |

InChI |

InChI=1S/C15H11ClN2O4/c16-10-6-11(15(19)13(7-10)18(20)21)12-8-14(22-17-12)9-4-2-1-3-5-9/h1-7,14,19H,8H2 |

InChI Key |

DBCRPADUGBARPP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON=C1C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.